molecular formula C18H12N4O2 B14301295 2,2'-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile CAS No. 116473-73-5

2,2'-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile

Cat. No.: B14301295
CAS No.: 116473-73-5
M. Wt: 316.3 g/mol
InChI Key: HGMQHBSNRVPSMB-UHFFFAOYSA-N
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Description

2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile is a chemical compound with the molecular formula C18H12N4O2 and a molecular weight of 316.31 g/mol . This compound is known for its unique structure, which includes a piperazine ring with two benzene rings and nitrile groups attached. It is often used in scientific research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper salts to facilitate the cyclization and nitrile formation.

Industrial Production Methods

In industrial settings, the production of 2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control temperature, pressure, and reaction time, ensuring the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved often include signal transduction and metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile is unique due to its specific combination of a piperazine ring with benzene rings and nitrile groups. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

116473-73-5

Molecular Formula

C18H12N4O2

Molecular Weight

316.3 g/mol

IUPAC Name

2-[4-(2-cyanophenyl)-2,5-dioxopiperazin-1-yl]benzonitrile

InChI

InChI=1S/C18H12N4O2/c19-9-13-5-1-3-7-15(13)21-11-18(24)22(12-17(21)23)16-8-4-2-6-14(16)10-20/h1-8H,11-12H2

InChI Key

HGMQHBSNRVPSMB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CC(=O)N1C2=CC=CC=C2C#N)C3=CC=CC=C3C#N

Origin of Product

United States

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